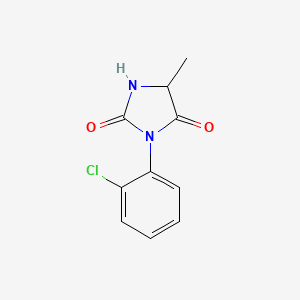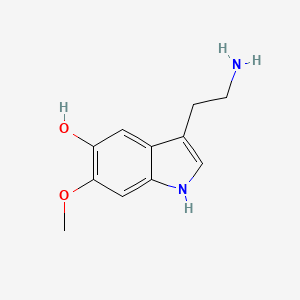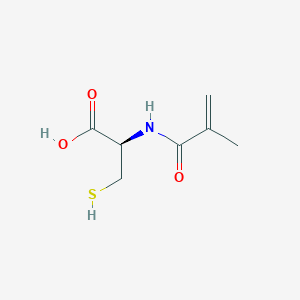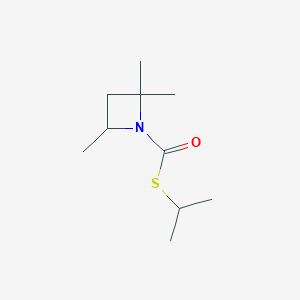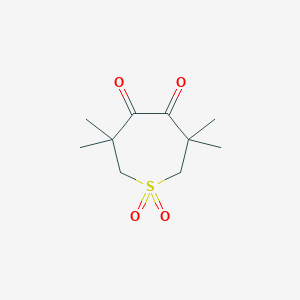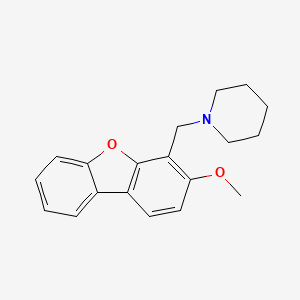
3-Methoxy-4-piperidinomethyldibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-piperidinomethyldibenzofuran is a chemical compound with the molecular formula C19H21NO2 It is known for its unique structure, which includes a dibenzofuran core substituted with a methoxy group and a piperidinomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-piperidinomethyldibenzofuran typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a series of cyclization reactions starting from biphenyl derivatives.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Piperidinomethylation: The final step involves the introduction of the piperidinomethyl group. This can be accomplished through a nucleophilic substitution reaction where a piperidine derivative reacts with a suitable leaving group on the dibenzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts and specific reaction conditions tailored to large-scale production is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-piperidinomethyldibenzofuran undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the dibenzofuran core or the piperidinomethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidinomethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are frequently employed.
Major Products Formed
Oxidation: Formation of methoxybenzoic acids or aldehydes.
Reduction: Production of reduced dibenzofuran derivatives.
Substitution: Various substituted dibenzofuran derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-4-piperidinomethyldibenzofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-piperidinomethyldibenzofuran involves its interaction with specific molecular targets and pathways. The piperidinomethyl group can interact with various receptors or enzymes, modulating their activity. The methoxy group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-methylbenzoic acid
- 3-Methoxy-4-methylbenzaldehyde
- 3-Methoxy-4-methylphenol
Uniqueness
3-Methoxy-4-piperidinomethyldibenzofuran is unique due to its combination of a dibenzofuran core with both methoxy and piperidinomethyl substituents. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
42840-15-3 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[(3-methoxydibenzofuran-4-yl)methyl]piperidine |
InChI |
InChI=1S/C19H21NO2/c1-21-17-10-9-15-14-7-3-4-8-18(14)22-19(15)16(17)13-20-11-5-2-6-12-20/h3-4,7-10H,2,5-6,11-13H2,1H3 |
InChI Key |
NFDYPKDXZTVUDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=CC=CC=C3O2)CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


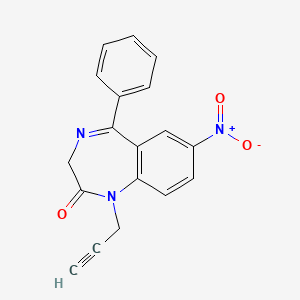
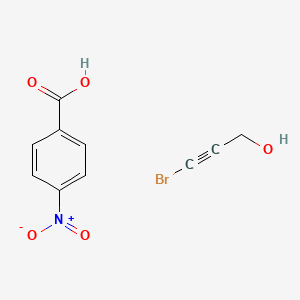
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)


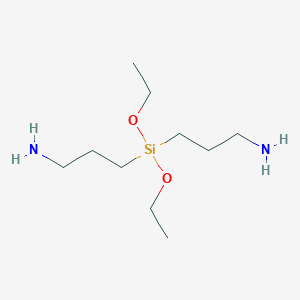

![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)
